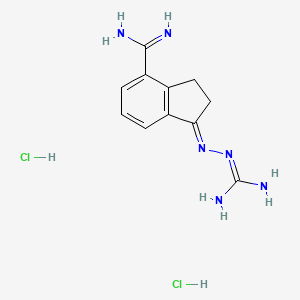

Sardomozide dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Sardomozida dihidrocloruro implica la reacción de 4-amidino-1-indanona con derivados de hidracina. Las condiciones de reacción generalmente incluyen el uso de solventes como dimetilsulfóxido (DMSO) y agua, con la reacción llevada a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de producción industrial

La producción industrial de Sardomozida dihidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la alta pureza y consistencia del producto final. El compuesto se almacena normalmente a -20°C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

Sardomozida dihidrocloruro principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Sardomozida dihidrocloruro incluyen derivados de hidracina, agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en solventes como DMSO y agua, con el control de temperatura siendo crucial para obtener resultados óptimos .

Principales productos formados

Los principales productos formados a partir de las reacciones de Sardomozida dihidrocloruro dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

Sardomozida dihidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Sardomozida dihidrocloruro ejerce sus efectos inhibiendo la enzima S-adenosilmetionina descarboxilasa (SAMDC). Esta inhibición conduce a una disminución en los niveles de poliaminas, que son esenciales para el crecimiento y la diferenciación celular. El compuesto se une al sitio activo de SAMDC, evitando la conversión de S-adenosilmetionina a S-adenosilmetionina descarboxilada .

Comparación Con Compuestos Similares

Compuestos similares

Sinucleozida dihidrocloruro: Otro inhibidor de SAMDC con potencia similar.

PreQ1 dihidrocloruro: Un compuesto con un mecanismo de acción diferente pero utilizado en aplicaciones de investigación similares.

BD 1063 dihidrocloruro: Un compuesto con características estructurales similares pero objetivos biológicos diferentes.

Singularidad

Sardomozida dihidrocloruro destaca por su alta potencia y selectividad para SAMDC. Su capacidad para reducir significativamente los niveles de poliaminas la convierte en una herramienta valiosa tanto en la investigación básica como aplicada .

Actividad Biológica

Sardomozide dihydrochloride, also known as CGP 48664, is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC), an enzyme critical in polyamine biosynthesis. Its unique chemical structure, characterized by a hydrazone moiety, positions it as a significant compound in pharmacological research, particularly in cancer therapy and metabolic studies.

This compound exerts its biological effects primarily through the inhibition of SAMDC. This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce methylthioadenosine (MTA) and carbon dioxide. By inhibiting SAMDC, Sardomozide disrupts the production of polyamines such as spermidine and spermine, which are essential for cell growth, differentiation, and apoptosis. The IC50 value for Sardomozide is approximately 5 nM , indicating its high potency in inhibiting SAMDC activity in cellular assays .

Biological Implications

The inhibition of polyamine synthesis by Sardomozide has profound implications for cellular processes:

- Cell Cycle Arrest : By disrupting polyamine levels, Sardomozide leads to cell cycle arrest, particularly in cancer cells where rapid proliferation is common.

- Apoptosis Induction : The alteration in polyamine levels can trigger apoptotic pathways, making Sardomozide a potential candidate for cancer therapeutics.

- Modulation of Gene Expression : Sardomozide has been shown to influence protein translation mechanisms through its effects on polyamines, which are known to affect frameshifting efficiency during mRNA translation .

Study 1: Inhibition of Polyamine Biosynthesis

In a study examining the effects of Sardomozide on various cancer cell lines, it was found that treatment with the compound significantly reduced polyamine levels and inhibited cell proliferation. The study utilized both Sardomozide and difluoromethylornithine (DFMO) as inhibitors to demonstrate that polyamine biosynthesis is critical for cell survival under nutrient-restricted conditions .

Study 2: Effects on Cysteine Metabolism

Another research effort highlighted the role of Sardomozide in modulating cysteine metabolism during cellular stress. By inhibiting SAMDC, Sardomozide altered intracellular levels of SAM and impacted downstream metabolic pathways, thereby influencing cell survival and proliferation under conditions of cysteine restriction .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| This compound | Inhibits SAMDC | 5 nM | Highly selective for SAMDC |

| Difluoromethylornithine | Inhibits ornithine decarboxylase | Not specified | Targets a different step in polyamine synthesis |

| Methylglyoxal bis(guanylhydrazone) | Inhibits polyamine metabolism | Not specified | Also affects nitric oxide synthase |

| 1-Aminocyclopropane-1-carboxylic acid | Inhibits arginine decarboxylase | Not specified | Directly impacts arginine metabolism |

Propiedades

IUPAC Name |

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6.2ClH/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15;;/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17);2*1H/b16-9+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEIPGJSFDAPIC-NENXIMLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138794-73-7 | |

| Record name | Sardomozide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138794737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARDOMOZIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEH39O5H7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.